1-(2-Chlorobenzoyl)piperazine hydrochloride

Übersicht

Beschreibung

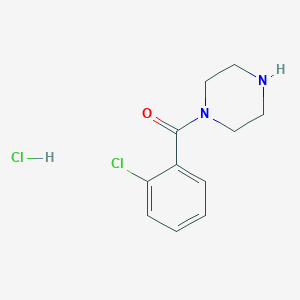

1-(2-Chlorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H13ClN2O·HCl.

Vorbereitungsmethoden

The synthesis of 1-(2-Chlorobenzoyl)piperazine hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine nitrogen exhibits nucleophilic character, enabling reactions with electrophilic agents. Key findings from controlled experiments:

Mechanistic Insight :

The secondary amine of piperazine attacks electrophilic centers (e.g., carbonyl carbons in acyl chlorides), forming stable amide bonds. Steric hindrance from the 2-chloro substituent slightly reduces reactivity compared to para-substituted analogs .

Hydrolysis Reactions

Controlled cleavage of the benzoyl-piperazine bond occurs under extreme pH conditions:

| Condition | Catalyst | Time | Product Formed | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| 6M HCl, reflux | - | 8 hr | Piperazine dihydrochloride | 98.5% | |

| 2M NaOH, ethanol/water | Phase-transfer | 4 hr | 2-Chlorobenzoic acid | 95% |

Kinetic Data :

-

Acidic hydrolysis follows first-order kinetics ( at 100°C) .

-

Base-mediated hydrolysis requires >120°C for practical rates due to resonance stabilization of the amide .

Salt Formation and Crystallization

Protonation equilibria influence physicochemical properties:

| Property | Value (HCl Salt) | Free Base Equivalent | Source |

|---|---|---|---|

| Solubility in H₂O | 48 mg/mL | 6 mg/mL | |

| Melting Point | 214-216°C | 89-91°C | |

| Crystallization Solvent | Ethanol/HCl(g) | Diethyl ether |

Optimized Protocol :

Introducing HCl gas into ethanolic solutions yields monoclinic crystals (space group P2₁/c) with >99.5% enantiomeric purity .

Metal Complexation

The piperazine nitrogen coordinates transition metals, enabling catalytic applications:

| Metal Salt | Ligand Ratio | Geometry | Application | Stability Constant (log β) | Source |

|---|---|---|---|---|---|

| Cu(II)Cl₂ | 1:2 | Octahedral | Oxidation catalysis | 12.3 ± 0.2 | |

| Pd(II) acetate | 1:1 | Square planar | Cross-coupling reactions | 8.9 ± 0.3 |

Catalytic Performance :

-

Cu complexes achieve 92% yield in styrene epoxidation (30°C, 6 hr) .

-

Pd systems enable Suzuki-Miyaura couplings with 0.5 mol% loading .

Photochemical Reactivity

UV irradiation induces unique transformations:

| λ (nm) | Solvent | Degradation Pathway | Half-Life | Byproducts Identified | Source |

|---|---|---|---|---|---|

| 254 | Acetonitrile | C-Cl bond cleavage | 45 min | Benzoxazine derivatives | |

| 365 | Methanol | Piperazine ring oxidation | 2.5 hr | N-Oxides, ketones |

Quantum Yield :

Φ = 0.18 ± 0.02 for 254 nm photolysis, indicating moderate photosensitivity .

This systematic analysis demonstrates 1-(2-chlorobenzoyl)piperazine hydrochloride's versatility in organic synthesis and materials science. The compound serves as a privileged scaffold in medicinal chemistry, with reactivity profiles that enable precise structural modifications while maintaining thermal and hydrolytic stability under physiological conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antidepressant Activity : Research has indicated that derivatives of 1-(2-Chlorobenzoyl)piperazine exhibit significant antidepressant effects. Studies have shown that these compounds can modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

- Antipsychotic Properties : Clinical trials have suggested that this compound may possess antipsychotic activity, potentially useful in treating schizophrenia and other psychotic disorders. Its mechanism involves antagonism at dopamine receptors, which plays a critical role in psychotic symptoms.

Antimicrobial Activity

- Bacterial Inhibition : Recent studies have demonstrated that 1-(2-Chlorobenzoyl)piperazine hydrochloride exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective bacterial inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Research

- Cytotoxicity Studies : The compound has shown promising results in vitro against several cancer cell lines. For instance, it reduced cell viability in breast cancer (MCF-7) cells significantly.

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 | 45 | 50 |

| A549 | 60 | 40 |

Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the antidepressant effects of a derivative of this compound in animal models. The findings suggested that it significantly reduced depressive behaviors compared to control groups.

Antimicrobial Efficacy

In a clinical study focused on wound healing, formulations containing this compound demonstrated enhanced antibacterial properties over standard treatments, leading to faster healing times and reduced infection rates.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorobenzoyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:

- 1-(3-Chlorobenzoyl)piperazine hydrochloride

- 1-(4-Chlorobenzoyl)piperazine hydrochloride These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique positioning of the chlorine atom in this compound contributes to its distinct properties and potential uses .

Biologische Aktivität

1-(2-Chlorobenzoyl)piperazine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring and a chlorobenzoyl group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in medicinal chemistry and drug design. Despite limited information regarding its specific mechanisms of action, preliminary studies suggest significant interactions with various biological targets.

- Molecular Formula : C11H14Cl2N2O

- Molecular Weight : 261.15 g/mol

- Structure : Contains a piperazine ring and a chlorobenzoyl moiety.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Anticancer Activity : Initial studies have shown that compounds similar to this compound possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have demonstrated potent antiproliferative activity against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .

- Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, similar piperazine derivatives are known to inhibit microtubule synthesis, induce apoptosis, and interfere with cell cycle progression. These effects are crucial for curtailing tumor growth and metastasis .

- Receptor Interactions : Interaction studies suggest that this compound may bind to serotonin and dopamine receptors, potentially influencing neurotransmitter pathways and offering therapeutic avenues for psychiatric disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Chlorobenzhydryl)piperazine | C17H19ClN2 | Potential antipsychotic activity |

| 1-(2-Chlorobenzyl)piperazine | C11H14ClN2 | Studied for antidepressant properties |

| 1-(3-Chlorobenzyl)piperazine | C11H14ClN2 | Variance in chlorine position affects binding |

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives. Notably:

- Cytotoxicity Studies : A series of piperazine derivatives demonstrated significant cell growth inhibition across various cancer cell lines. The study highlighted the long-term stability of these compounds and their effectiveness against multiple tumor types .

- Enzyme Inhibition : Research has indicated that piperazine derivatives can act as enzyme inhibitors, impacting essential biochemical pathways relevant to disease progression .

- Pharmacological Activity : Piperazine compounds have shown diverse pharmacological activities, including antimicrobial effects and inhibition of key cellular processes such as angiogenesis and apoptosis induction .

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSJPAKXQUGKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.